molecular formula C17H20N2O4 B2519640 1-[(6-Hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide CAS No. 903188-32-9

1-[(6-Hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide

Cat. No. B2519640
M. Wt: 316.357
InChI Key: WNTXWGWUEXSHGE-UHFFFAOYSA-N
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Description

The compound "1-[(6-Hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide" is a structurally complex molecule that may be related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, similar structures are discussed, such as piperidine carboxamides, which are often explored for their potential as therapeutic agents due to their interaction with biological targets.

Synthesis Analysis

The synthesis of piperidine carboxamides can be complex, involving multiple steps and the careful selection of functional groups to achieve the desired biological activity. For example, the synthesis of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors involved high-throughput screening and the triazine heterocycle was found to be critical for potency and selectivity . Similarly, the synthesis of N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides involved analogue-based rational design and the exploration of the effects of functional groups on the chromene ring . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of piperidine carboxamides is crucial for their biological activity. The presence of specific substituents and functional groups can significantly influence the potency and selectivity of these compounds. For instance, the phenyl group substitution was important for reducing clearance and improving oral exposure in the case of soluble epoxide hydrolase inhibitors . The stereochemistry of the compounds, as seen in the TRPM8 antagonists, also plays a significant role, with (R)-(-)-isomers being more potent than their (S)-(+)-counterparts .

Chemical Reactions Analysis

Piperidine carboxamides can undergo various chemical reactions depending on their substituents. The compounds may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. For example, the 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors showed robust effects on a serum biomarker, indicating in vivo target engagement . The antiproliferative activity of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides suggests their interaction with tubulin, inhibiting its function .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine carboxamides, such as solubility, stability, and oral bioavailability, are essential for their pharmacological evaluation. The pharmacokinetic profile of these compounds, including absorption, distribution, metabolism, and excretion, determines their suitability for in vivo studies. The compound (R)-(-)-10e, a TRPM8 antagonist, demonstrated a good pharmacokinetic profile and efficacy in rodent models of neuropathic pain . These properties are critical for the development of a new drug and would be relevant to the analysis of "1-[(6-Hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide".

Scientific Research Applications

Piperazine and Piperidine Derivatives in Therapeutics

Piperidine and piperazine derivatives are prominent in medicinal chemistry due to their extensive pharmacological applications. A literature review highlighted the anti-mycobacterial activity of piperazine analogues, underscoring their importance in developing treatments against Mycobacterium tuberculosis, including drug-resistant strains. These findings indicate a pathway for investigating the therapeutic potential of similar compounds, including 1-[(6-Hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide, particularly in antimicrobial applications (Girase et al., 2020).

Pharmacodynamics and Pharmacokinetics

The pharmacodynamic and pharmacokinetic properties of compounds structurally related to piperidine derivatives, such as cisapride, highlight the significance of piperidine in enhancing gastrointestinal motility. These studies provide a framework for understanding how modifications in the piperidine scaffold affect drug action and metabolism, potentially guiding research on the metabolic pathways and therapeutic applications of 1-[(6-Hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide (McCallum et al., 1988).

Insecticidal Activity of Piper Derivatives

Research into the insecticidal properties of Piper spp. and their derivatives, including piperamides, reveals potential avenues for the application of piperidine analogues in pest control. The efficacy of Piper extracts against various pests underscores the potential of exploring 1-[(6-Hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide and similar compounds for biopesticide development (Scott et al., 2007).

Antioxidant Properties and DNA Binding

Hydroxycinnamic acids (HCAs) exhibit significant antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. The structure-activity relationships (SARs) of HCAs offer insights into how structural features, including those resembling piperidine derivatives, influence antioxidant activity. This suggests a potential research direction for assessing the antioxidant capacity of 1-[(6-Hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide (Razzaghi-Asl et al., 2013).

Future Directions

The future directions for research on “1-[(6-Hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide” and similar compounds could include further investigation of their biological properties and potential applications in medicine . This could involve the development of new synthesis methods, the exploration of their mechanism of action, and the evaluation of their safety and efficacy in preclinical and clinical studies .

properties

IUPAC Name

1-[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-10-6-15-13(8-14(10)20)12(7-16(21)23-15)9-19-4-2-11(3-5-19)17(18)22/h6-8,11,20H,2-5,9H2,1H3,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTXWGWUEXSHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(6-Hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide

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